adenosine 5'-monophosphate adenosine 5'-monophosphate Adenosine 5'-monophosphate is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase. It has a role as an EC 3.1.3.11 (fructose-bisphosphatase) inhibitor, an EC 3.1.3.1 (alkaline phosphatase) inhibitor, an adenosine A1 receptor agonist, a nutraceutical, a micronutrient, a fundamental metabolite and a cofactor. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It is a conjugate base of an adenosine 5'-monophosphate(1+). It is a conjugate acid of an adenosine 5'-monophosphate(2-).
Adenosine phosphate, or adenylic acid, is an adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position. Adenosine phosphate was withdrawn by the FDA since it was considered neither safe nor effective for its intended uses as a vasodilator and an anti-inflammatory.
Adenosine monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Adenosine monophosphate is a natural product found in Drosophila melanogaster, Bombyx mori, and other organisms with data available.
Adenosine monophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position.
See also: Poly A-U (monomer of).
Brand Name: Vulcanchem
CAS No.: 136920-07-5
VCID: VC21244597
InChI: InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol

adenosine 5'-monophosphate

CAS No.: 136920-07-5

Cat. No.: VC21244597

Molecular Formula: C10H14N5O7P

Molecular Weight: 347.22 g/mol

* For research use only. Not for human or veterinary use.

adenosine 5'-monophosphate - 136920-07-5

Specification

Description Adenosine 5'-monophosphate is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase. It has a role as an EC 3.1.3.11 (fructose-bisphosphatase) inhibitor, an EC 3.1.3.1 (alkaline phosphatase) inhibitor, an adenosine A1 receptor agonist, a nutraceutical, a micronutrient, a fundamental metabolite and a cofactor. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It is a conjugate base of an adenosine 5'-monophosphate(1+). It is a conjugate acid of an adenosine 5'-monophosphate(2-).
Adenosine phosphate, or adenylic acid, is an adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position. Adenosine phosphate was withdrawn by the FDA since it was considered neither safe nor effective for its intended uses as a vasodilator and an anti-inflammatory.
Adenosine monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Adenosine monophosphate is a natural product found in Drosophila melanogaster, Bombyx mori, and other organisms with data available.
Adenosine monophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position.
See also: Poly A-U (monomer of).
CAS No. 136920-07-5
Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Standard InChI Key UDMBCSSLTHHNCD-KQYNXXCUSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Colorform CRYSTALS FROM WATER + ACETONE
POWDER, NEEDLES FROM WATER & DIL ALC
Melting Point 196-200 °C
195 °C

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